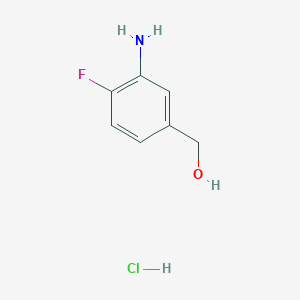

(3-Amino-4-fluorophenyl)methanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-amino-4-fluorophenyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNMXXPHCCPHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-fluorophenyl)methanol hydrochloride typically involves the reduction of the corresponding nitro compound. One common method includes the reduction of 3-nitro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting (3-Amino-4-fluorophenyl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-fluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under appropriate conditions.

Major Products Formed

Oxidation: 3-Amino-4-fluorobenzaldehyde or 3-Amino-4-fluorobenzoic acid.

Reduction: 3-Amino-4-fluoroaniline.

Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-4-fluorophenyl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-4-fluorophenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (3-Amino-4-fluorophenyl)methanol hydrochloride and analogous compounds:

Physicochemical and Reactivity Comparisons

- Polarity and Solubility: The hydroxymethyl group in this compound increases polarity compared to methyl (Compound 4a) or methoxy (C₈H₁₂ClNO₂) substituents. The oxazole-carboxamide derivative (C₁₁H₁₁ClFN₃O₂) exhibits reduced water solubility due to its bulky heterocycle .

- Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound deactivates the aromatic ring, contrasting with methoxy’s electron-donating properties in C₈H₁₂ClNO₂ .

- Stability : Carbamate-protected analogs (e.g., tert-Butyl derivatives) show enhanced stability under basic conditions compared to free amines .

Biological Activity

(3-Amino-4-fluorophenyl)methanol hydrochloride is a compound of interest due to its potential biological activities. It is structurally related to various pharmacologically active molecules and has been studied for its effects on different biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C7H8ClFNO

- Molecular Weight : 175.6 g/mol

This compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to how isoniazid targets bacterial catalase, disrupting cell wall biosynthesis in bacteria.

- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| Escherichia coli | 50 | Ceftriaxone | 29 |

| Staphylococcus aureus | 40 | Ciprofloxacin | 24 |

| Pseudomonas aeruginosa | 45 | Amoxicillin | 30 |

This table summarizes the antibacterial efficacy of the compound compared to standard antibiotics, demonstrating its potential as an alternative treatment option.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cells. For instance, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective growth inhibition.

- Case Study : A study reported that treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting induction of cell death through apoptotic pathways .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could contribute to its anticancer effects.

- Neuroprotective Effects : Preliminary data suggest that it may have protective effects against neurodegenerative conditions, although further research is needed to establish this link definitively.

Q & A

Q. What analytical techniques are suitable for quantifying purity in bulk samples?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and mobile phase of methanol:water (70:30, v/v) at 1.0 mL/min. Detect UV absorbance at 254 nm, referencing standard curves (e.g., linear range: 30–70 mg/mL in methanol) . For structural confirmation, combine ¹H NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) and ESI-MS (expected [M+H]⁺ ~202.6 g/mol) .

Q. How do I resolve discrepancies in melting point data for this compound?

- Methodological Answer : Variations in melting points (e.g., 183–262°C) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess solvent content. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. What experimental design is recommended to study the compound’s stability under varying pH and temperature?

- Methodological Answer : Use a factorial design (pH 2–10, 25–60°C) with HPLC monitoring. Prepare buffer solutions (e.g., phosphate for pH 7.4, citrate for pH 3.0) and incubate samples for 0–30 days. Degradation products (e.g., fluorophenyl ketone derivatives) can be identified via LC-MS/MS . For accelerated stability, apply Arrhenius kinetics to predict shelf-life .

Q. How can I address contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between NMR and FTIR (e.g., unexpected carbonyl signals) may indicate oxidation. Confirm by spiking with authentic degradation standards (e.g., bis(4-fluorophenyl)methanone) and re-analyzing via GC-MS. Use deuterated solvents to eliminate moisture artifacts .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. NaBH₄) and reaction time (≤4 hrs at 0–5°C) to suppress over-reduction. Implement inline FTIR for real-time monitoring of intermediate amines. For large batches, use continuous flow reactors to enhance mixing and heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.